2-Methanesulfonyl-1H-pyrrole

Übersicht

Beschreibung

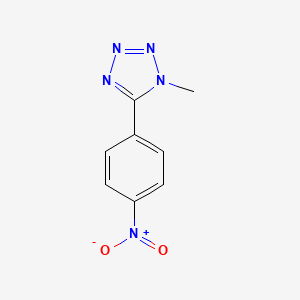

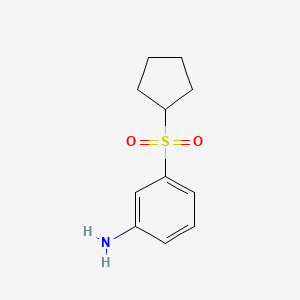

2-Methanesulfonyl-1H-pyrrole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound with the molecular formula C5H7NO2S and a molecular weight of 157.18 g/mol. This compound is also known as mesylpyrrole and is synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyrroles are known for their presence in various therapeutically active compounds, including antibiotics , anti-inflammatory drugs , and antitumor agents . They also show activity against enzymes like reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .

Material Science

Pyrrole derivatives have applications in material science, particularly in the synthesis of conductive polymers which are used in electronic devices .

Catalysis

The pyrrole moiety can be used in catalysis, potentially offering pathways for the synthesis of complex organic compounds .

Environmental Monitoring

Pyrroles can interact with various analytes through hydrogen bonding and Van der Waals forces, suggesting potential use in environmental monitoring and sensing technologies .

Green Chemistry

Synthesis methods involving pyrroles often aim for atom economy and may produce water and molecular hydrogen as the only side products, aligning with principles of green chemistry .

Drug Discovery

Given their diverse biological activities, pyrroles are valuable scaffolds in drug discovery for designing new pharmacologically active molecules .

Wirkmechanismus

Target of Action

The primary target of 2-Methanesulfonyl-1H-pyrrole is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in cholesterol production, making it a key target for interventions aimed at controlling cholesterol levels .

Mode of Action

2-Methanesulfonyl-1H-pyrrole acts by inhibiting the HMG-CoA reductase enzyme . By blocking this enzyme, the compound prevents the synthesis of cholesterol, thereby potentially reducing cholesterol levels in the body .

Biochemical Pathways

The inhibition of the HMG-CoA reductase enzyme disrupts the mevalonate pathway , which is responsible for the production of cholesterol and other important biomolecules . The downstream effects of this disruption can include a reduction in cholesterol levels and alterations in the production of other biomolecules synthesized via this pathway .

Pharmacokinetics

This suggests that it is well-absorbed and can exert its effects after oral administration . The compound is also reported to be stable in acidic environments , which could influence its bioavailability .

Result of Action

The primary molecular effect of 2-Methanesulfonyl-1H-pyrrole’s action is the inhibition of the HMG-CoA reductase enzyme . This leads to a decrease in cholesterol synthesis, which can result in lower cholesterol levels in the body . On a cellular level, this can affect the composition of cell membranes and other processes dependent on cholesterol .

Action Environment

The action, efficacy, and stability of 2-Methanesulfonyl-1H-pyrrole can be influenced by various environmental factors. For instance, its stability in acidic environments suggests that it can withstand the acidic conditions of the stomach, which is crucial for orally administered drugs . .

Eigenschaften

IUPAC Name |

2-methylsulfonyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-9(7,8)5-3-2-4-6-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNJKJJPJAVTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

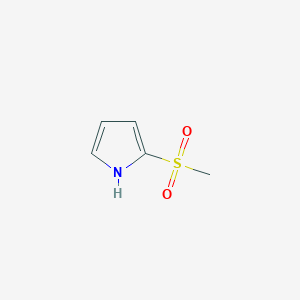

CS(=O)(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509910 | |

| Record name | 2-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonyl-1H-pyrrole | |

CAS RN |

82511-61-3 | |

| Record name | 2-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)

![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)